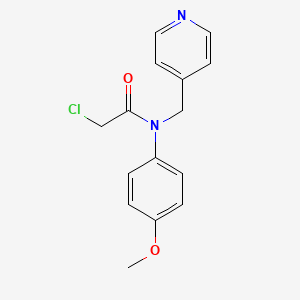

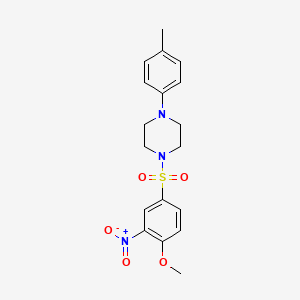

![molecular formula C16H18N4O B2833628 2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide CAS No. 1340689-21-5](/img/structure/B2833628.png)

2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry techniques. Pyrrolidine, a five-membered ring with nitrogen, is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique

- 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide (referred to as PF-04455242) acts as a novel KOR antagonist. It exhibits high affinity for human, rat, and mouse KOR receptors, making it a potential therapeutic agent for pain management .

- In rats, PF-04455242 effectively blocks KOR and μ-opioid receptor (MOR) agonist-induced analgesia. Its selectivity for KORs suggests promise in treating pain-related conditions .

- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic diseases .

- While not directly related to tuberculosis, the design and synthesis of substituted N-(pyridin-3-yl)benzamide derivatives highlight the compound’s versatility. These derivatives were evaluated for their anti-tubercular activity, indicating potential for broader antimicrobial applications .

- In animal models, PF-04455242 exhibits antidepressant-like effects in the forced-swim test. This suggests its potential use in treating depression .

- PF-04455242 attenuates behavioral effects of stress in mice (social defeat stress assay) and shows promise in treating reinstatement of extinguished cocaine-seeking behavior (conditioned place preference). These findings hint at its role in managing addiction disorders .

- The compound’s ability to reduce KOR agonist-induced plasma prolactin levels aligns with its binding and efficacy assays. This biomarker could be useful in clinical studies .

κ-Opioid Receptor (KOR) Antagonist

Anti-Fibrotic Activity

Anti-Tubercular Agents

Antidepressant-Like Efficacy

Stress Reduction and Addiction Disorders

Translatable Mechanism Biomarker

Mécanisme D'action

Target of Action

The primary target of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs .

Mode of Action

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other compounds . This can result in a decrease in the perception of pain, as well as effects on mood and consciousness .

Biochemical Pathways

It is known that kor is involved in the regulation ofpain perception and mood . By blocking this receptor, 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide may affect these processes .

Pharmacokinetics

It is known that the compound has a high affinity for the kor in humans, rats, and mice . This suggests that it is likely to be well absorbed and distributed in the body. The metabolism and excretion of the compound would need to be studied further for a complete understanding of its pharmacokinetics.

Result of Action

The blockade of the KOR by 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can result in a variety of effects at the molecular and cellular level. These include a decrease in the perception of pain and potential effects on mood . The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

Propriétés

IUPAC Name |

2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYLOXDPOJSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)

![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)

![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)

![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)